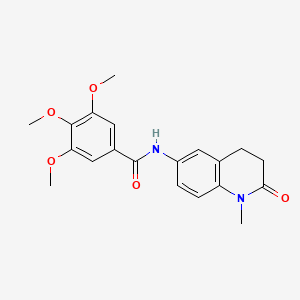

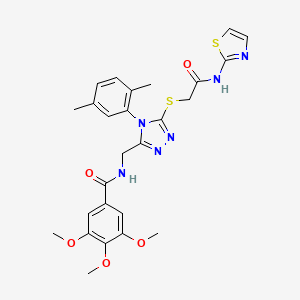

3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a benzamide derivative with a tetrahydroquinoline group attached to the amide nitrogen and three methoxy groups attached to the benzene ring . Benzamide derivatives are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich aromatic ring and the amide functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could influence its solubility and the aromatic ring could influence its stability .科学的研究の応用

Synthesis and Structural Studies

- The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their structural analysis provide foundational knowledge for the chemical manipulation of similar compounds, which may include "3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" (Chau, Saegusa, & Iwakura, 1982).

- A study on the synthesis and radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives explores their affinity for apamin-sensitive binding sites, which could imply potential neurological applications for similar compounds (Graulich et al., 2006).

Biological Activity and Potential Medicinal Applications

- Research into the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety indicates the potential for diverse biological activities and therapeutic applications of these compounds (Abdallah, Hassaneen, & Abdelhadi, 2009).

- A study on the Rh(III)-catalyzed redox-neutral annulation of primary benzamides with diazo compounds provides a method for synthesizing isoquinolinones, suggesting the synthetic versatility of related compounds for generating potentially bioactive molecules (Wu et al., 2016).

Pharmacological Insights

- Investigations into the antitumor activity and molecular docking study of novel 3-benzyl-4(3H)quinazolinone analogues, including compounds related to "3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," have demonstrated significant broad-spectrum antitumor activity, offering insights into the potential cancer therapeutic applications of these molecules (Al-Suwaidan et al., 2016).

作用機序

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation respectively .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, it inhibits tubulin polymerization, which is essential for mitosis and thus cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature. It disrupts the normal function of tubulin, leading to cell cycle arrest and apoptosis . It also inhibits the function of Hsp90, causing misfolding and degradation of client proteins . The inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

The presence of the trimethoxyphenyl (tmp) group might enhance its bioavailability .

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

将来の方向性

特性

IUPAC Name |

3,4,5-trimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-22-15-7-6-14(9-12(15)5-8-18(22)23)21-20(24)13-10-16(25-2)19(27-4)17(11-13)26-3/h6-7,9-11H,5,8H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFQGQNWFQOYSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462251.png)

![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)

![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462255.png)

![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B2462258.png)

![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)

![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)

![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462273.png)